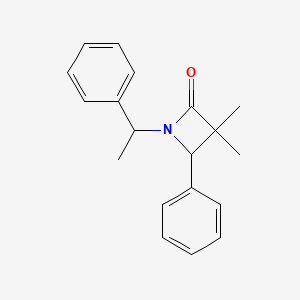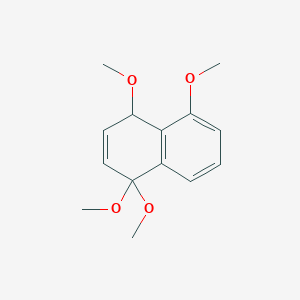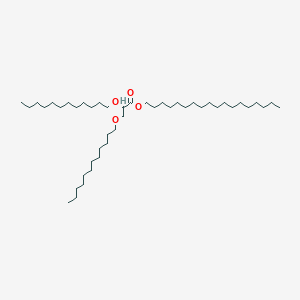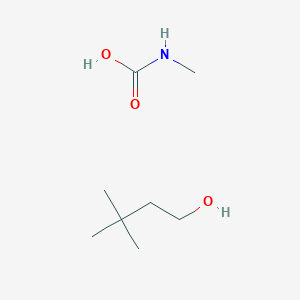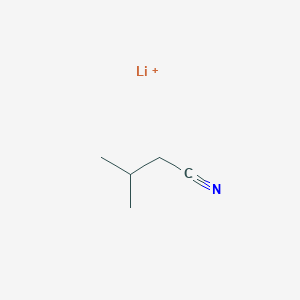![molecular formula C29H42O5Si3 B14494430 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane CAS No. 65591-28-8](/img/structure/B14494430.png)
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is an organosilicon compound that belongs to the class of trisiloxanes. These compounds are characterized by a silicon-oxygen backbone with various organic substituents attached to the silicon atoms. This particular compound is notable for its three phenyl groups and three isopropoxy groups attached to the silicon atoms, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which are then further reacted to form the final trisiloxane product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl and isopropoxy groups can be substituted with other organic groups using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted trisiloxanes
科学的研究の応用
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its hydrophobic properties and thermal stability.
作用機序
The mechanism of action of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, making it an effective cross-linking agent in polymerization reactions. Additionally, the phenyl and isopropoxy groups provide hydrophobic and steric properties that influence its reactivity and interactions with other compounds.
類似化合物との比較
Similar Compounds
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
- 1,1’:3’,1’‘-Terphenyl, 5’-phenyl-
Uniqueness
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is unique due to its specific combination of phenyl and isopropoxy groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and versatility, such as in high-performance materials and biomedical devices.
特性
CAS番号 |
65591-28-8 |
|---|---|
分子式 |
C29H42O5Si3 |
分子量 |
554.9 g/mol |
IUPAC名 |
bis[(methyl-phenyl-propan-2-yloxysilyl)oxy]-phenyl-propan-2-yloxysilane |
InChI |
InChI=1S/C29H42O5Si3/c1-24(2)30-35(7,27-18-12-9-13-19-27)33-37(32-26(5)6,29-22-16-11-17-23-29)34-36(8,31-25(3)4)28-20-14-10-15-21-28/h9-26H,1-8H3 |
InChIキー |
CUYVFWUNCMOPKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](C)(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(C)C)O[Si](C)(C3=CC=CC=C3)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


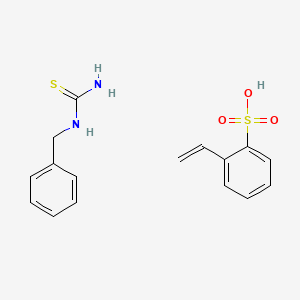

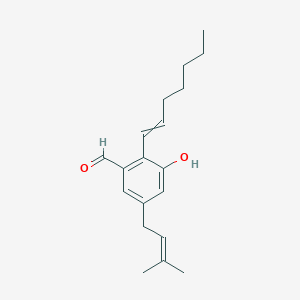
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
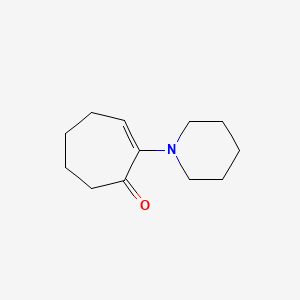
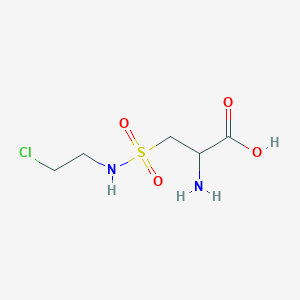
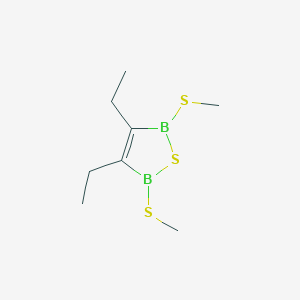
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
